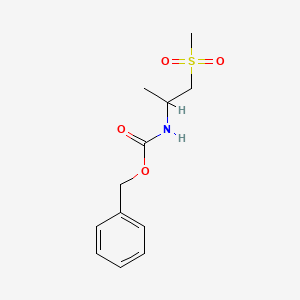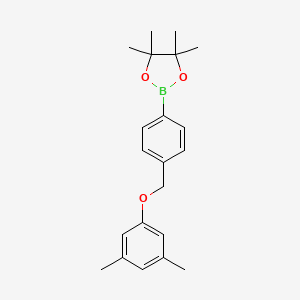
4-(2-Benzylphenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzylphenyl)piperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to the piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzylphenyl)piperidine hydrochloride typically involves the following steps:
Formation of the Benzylphenyl Intermediate: The initial step involves the preparation of 2-benzylphenyl bromide through the bromination of 2-benzylphenyl.
Nucleophilic Substitution: The benzylphenyl bromide is then subjected to nucleophilic substitution with piperidine to form 4-(2-benzylphenyl)piperidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Benzylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives
Applications De Recherche Scientifique
4-(2-Benzylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(2-Benzylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of cholinesterase enzymes, which are involved in neurotransmission.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmitter release and signal transduction. .
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine: Similar structure but lacks the benzyl group.
4-Benzylpiperidine: Similar structure but lacks the phenyl group.
4-(2-Methylphenyl)piperidine: Similar structure with a methyl group instead of a benzyl group.
Uniqueness: 4-(2-Benzylphenyl)piperidine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H22ClN |
|---|---|
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
4-(2-benzylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-2-6-15(7-3-1)14-17-8-4-5-9-18(17)16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |
Clé InChI |
MYUMCTRXLYAJNK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC=CC=C2CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)




![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)



